
Methyl 4-bromonon-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromonon-2-enoate is an organic compound with the molecular formula C10H17BrO2 It is a brominated ester, characterized by the presence of a bromine atom attached to the fourth carbon of a non-2-enoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-bromonon-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl non-2-enoate. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide or UV light. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the allylic position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromonon-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form non-2-en-1-ol.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide.
Addition: Halogens (Br2, Cl2) in inert solvents like dichloromethane.
Major Products Formed
Substitution: Formation of methyl 4-aminonon-2-enoate or methyl 4-thionon-2-enoate.
Elimination: Formation of non-2-en-1-ol.
Addition: Formation of vicinal dihalides or halohydrins.
Applications De Recherche Scientifique
Methyl 4-bromonon-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 4-bromonon-2-enoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion. The compound’s reactivity is influenced by the electron-withdrawing effect of the ester group and the electron-donating effect of the alkyl chain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromobut-2-enoate: A shorter chain analog with similar reactivity but different physical properties.
Methyl 4-chloronon-2-enoate: A chlorine-substituted analog with different reactivity due to the halogen’s electronegativity.
Methyl 4-iodonon-2-enoate: An iodine-substituted analog with higher reactivity in substitution reactions due to the larger atomic radius of iodine.
Uniqueness
Methyl 4-bromonon-2-enoate is unique due to its specific chain length and the presence of a bromine atom, which imparts distinct reactivity and physical properties. Its intermediate chain length makes it suitable for various synthetic applications, and the bromine atom provides a handle for further functionalization.
Propriétés
Numéro CAS |
68597-77-3 |
|---|---|
Formule moléculaire |
C10H17BrO2 |
Poids moléculaire |
249.14 g/mol |
Nom IUPAC |
methyl 4-bromonon-2-enoate |
InChI |
InChI=1S/C10H17BrO2/c1-3-4-5-6-9(11)7-8-10(12)13-2/h7-9H,3-6H2,1-2H3 |
Clé InChI |
ACHCTERRCSKRDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


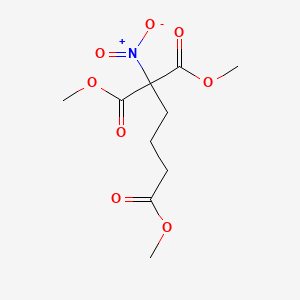



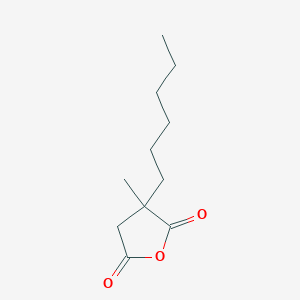

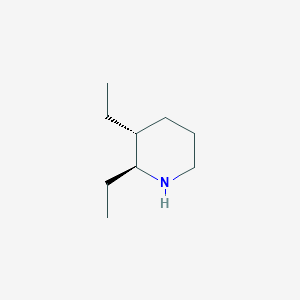
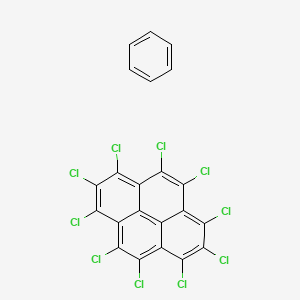
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)
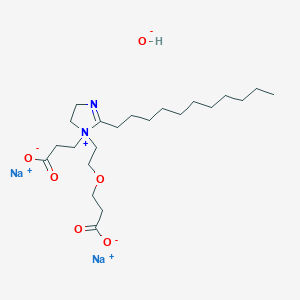
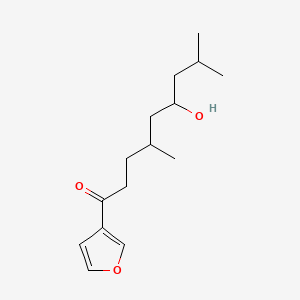
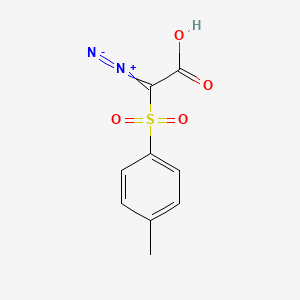

![7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-](/img/structure/B14473538.png)
